molecular formula C6H8N2O2 B6153888 1-(pyrimidin-5-yl)ethane-1,2-diol CAS No. 1852636-53-3

1-(pyrimidin-5-yl)ethane-1,2-diol

Cat. No.: B6153888
CAS No.: 1852636-53-3
M. Wt: 140.1
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Description

1-(pyrimidin-5-yl)ethane-1,2-diol is an organic compound with the molecular formula C6H8N2O2 It features a pyrimidine ring substituted at the 5-position with an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(pyrimidin-5-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the use of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(pyrimidin-5-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Pyrimidine-5-carboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

1-(pyrimidin-5-yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its role in drug discovery, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(pyrimidin-5-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

    Pyrimidine-5-carboxylic acid: Shares the pyrimidine core but lacks the ethane-1,2-diol moiety.

    Dihydropyrimidine derivatives: Reduced forms of pyrimidine compounds.

    Halogenated pyrimidine derivatives: Pyrimidine rings substituted with halogen atoms.

Uniqueness: 1-(pyrimidin-5-yl)ethane-1,2-diol is unique due to the presence of both the pyrimidine ring and the ethane-1,2-diol moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other pyrimidine derivatives.

Properties

CAS No.

1852636-53-3

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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